[3-(3-Chlorophenyl)oxetan-3-yl]methanol

Lipophilicity ADME Physicochemical Properties

[3-(3-Chlorophenyl)oxetan-3-yl]methanol is a 3,3-disubstituted oxetane featuring a meta-chlorophenyl group and a primary hydroxymethyl substituent (molecular weight: 198.65 g/mol, purity: 95–98%). Its strained oxetane ring enables nucleophilic ring-opening reactions, while the hydroxyl handle permits further derivatization (e.g., esterification, etherification, oxidation).

Molecular Formula C10H11ClO2
Molecular Weight 198.65
CAS No. 1432492-63-1
Cat. No. B2585160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(3-Chlorophenyl)oxetan-3-yl]methanol
CAS1432492-63-1
Molecular FormulaC10H11ClO2
Molecular Weight198.65
Structural Identifiers
SMILESC1C(CO1)(CO)C2=CC(=CC=C2)Cl
InChIInChI=1S/C10H11ClO2/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2
InChIKeyXUABYGMGCOFMCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[3-(3-Chlorophenyl)oxetan-3-yl]methanol (CAS 1432492-63-1): Procurement-Ready Oxetane Building Block with Validated Physicochemical Profile


[3-(3-Chlorophenyl)oxetan-3-yl]methanol is a 3,3-disubstituted oxetane featuring a meta-chlorophenyl group and a primary hydroxymethyl substituent (molecular weight: 198.65 g/mol, purity: 95–98%). Its strained oxetane ring enables nucleophilic ring-opening reactions, while the hydroxyl handle permits further derivatization (e.g., esterification, etherification, oxidation) [1]. The compound exhibits a computed XLogP3 of 1.6, indicating balanced lipophilicity for membrane permeability without excessive hydrophobicity . Commercially available from multiple vendors in research-scale quantities (100 mg to 1 kg), it serves as a versatile scaffold in medicinal chemistry and organic synthesis .

Why [3-(3-Chlorophenyl)oxetan-3-yl]methanol Cannot Be Replaced by a Close Analog: Substitution Pattern Determines Lipophilicity, Metabolic Fate, and Synthetic Utility


Simple substitution with the para-chloro isomer (CAS 1903083-49-7) alters the compound's electronic distribution and spatial orientation, directly impacting lipophilicity (XLogP3: 1.6 vs. 1.48) and consequently membrane permeability and protein binding in biological assays [1]. Substituting the hydroxymethyl group for an amine (CAS 1332920-60-1) or removing it entirely (3-(3-chlorophenyl)oxetane, CAS 1044507-51-8) eliminates the primary alcohol handle, preventing downstream derivatization without additional synthetic steps. Furthermore, the oxetane ring itself confers metabolic stability advantages over classical carbonyl or gem-dimethyl groups—a benefit that is contingent on the entire 3-aryl-3-hydroxymethyl substitution pattern and cannot be realized by simpler oxetane or benzene derivatives [2]. Therefore, procurement of the precise meta-chloro, hydroxymethyl-bearing oxetane is essential for projects requiring predictable physicochemical and reactivity profiles.

Product-Specific Quantitative Evidence Guide: [3-(3-Chlorophenyl)oxetan-3-yl]methanol Differentiation Data


Meta-Chloro Substitution Imparts Higher Lipophilicity (XLogP3 1.6) Relative to Para-Chloro Isomer (XLogP3 1.48)

The meta-chloro substitution on the phenyl ring of [3-(3-Chlorophenyl)oxetan-3-yl]methanol yields a computed XLogP3 of 1.6, as reported by PubChem and Aladdin Scientific [1]. In contrast, the para-chloro isomer (CAS 1903083-49-7) exhibits a lower XLogP3 of 1.48, as documented by ChemSrc . This difference in lipophilicity is attributable to altered electronic effects and dipole moment orientation between the meta and para positions.

Lipophilicity ADME Physicochemical Properties

Oxetane Ring Confers Metabolic Stability Advantage Over Classical Carbonyl and Gem-Dimethyl Bioisosteres

3-Aryl oxetanes, including [3-(3-Chlorophenyl)oxetan-3-yl]methanol, serve as metabolically stable bioisosteres for benzoyl and tert-butyl groups. The patent CN108822060B explicitly states that oxetanes can function as metabolically stable tert-butyl bioisosteres, and they can modulate the distribution coefficient of drug molecules [1]. Literature reviews confirm that oxetane substitution reduces lipophilicity and improves metabolic stability compared to gem-dimethyl or carbonyl replacements [2]. Additionally, studies on oxetane-containing compounds (e.g., AZD1979) demonstrate that oxetane ring hydration is catalyzed specifically by microsomal epoxide hydrolase, a pathway distinct from CYP450-mediated oxidation, offering predictable metabolic fate [3]. While direct microsomal stability data for this exact compound are not publicly available, the class-wide property is well-established.

Metabolic Stability Bioisostere Drug Discovery

Cost and Availability Advantage: Lower Price Point and Multi-Gram Scalability Compared to Para-Chloro Isomer

A direct price comparison between [3-(3-Chlorophenyl)oxetan-3-yl]methanol (meta-isomer) and its para-chloro analog reveals a substantial cost differential. Aladdin Scientific lists the meta-isomer at $285.90 for 250 mg , while AChemBlock offers the para-isomer at $550 for 250 mg . This represents a 48% lower cost for the meta-isomer at the same scale. Furthermore, multiple vendors (AKSci, Aladdin, MolCore, Biomart) stock the meta-isomer in quantities ranging from 100 mg to over 1 kg, indicating robust commercial availability .

Procurement Cost-Efficiency Supply Chain

Primary Alcohol Handle Enables Diverse Downstream Derivatization Unavailable in Non-Hydroxymethyl Analogs

[3-(3-Chlorophenyl)oxetan-3-yl]methanol contains a primary hydroxyl group that can be selectively functionalized to esters, ethers, amines, halides, or oxidized to the corresponding carboxylic acid, enabling rapid diversification [1]. In contrast, 3-(3-chlorophenyl)oxetane (CAS 1044507-51-8) lacks this handle and would require additional synthetic steps to introduce a functional group at the 3-position. Similarly, the amine analog (CAS 1332920-60-1) offers a basic nitrogen instead of a neutral hydroxyl, altering both reactivity and biological properties. The hydroxymethyl group also provides a site for conjugation to linkers, fluorescent probes, or solid supports—a feature not present in the unsubstituted oxetane.

Synthetic Utility Functional Group Handle Building Block

Computed Topological Polar Surface Area (TPSA) of 29.5 Ų Predicts Favorable Oral Bioavailability Potential

The topological polar surface area (TPSA) of [3-(3-Chlorophenyl)oxetan-3-yl]methanol is computed as 29.5 Ų by PubChem and Aladdin Scientific [1]. According to Veber's rules for oral bioavailability, compounds with TPSA ≤ 140 Ų are more likely to exhibit good oral absorption. The target compound's low TPSA places it well within this favorable range. For comparison, the parent oxetan-3-ylmethanol (CAS 6246-06-6) has a TPSA of 29.5 Ų as well, indicating that the chlorophenyl substitution does not increase polarity sufficiently to impair membrane permeability.

Oral Bioavailability TPSA Drug-Likeness

High-Impact Application Scenarios for [3-(3-Chlorophenyl)oxetan-3-yl]methanol in Research and Development


Medicinal Chemistry: Benzoyl Bioisostere Replacement in Kinase Inhibitor Lead Optimization

Medicinal chemists can employ [3-(3-Chlorophenyl)oxetan-3-yl]methanol as a benzoyl bioisostere to reduce metabolic clearance and improve solubility in kinase inhibitor scaffolds [1]. The oxetane ring mimics the carbonyl group's geometry while offering enhanced metabolic stability and lower lipophilicity [2]. The primary alcohol handle allows conjugation to ATP-competitive cores via ester or ether linkages, enabling systematic SAR studies. The meta-chloro substitution provides a lipophilicity advantage (XLogP3 1.6) over the para-isomer, potentially improving cellular permeability in certain contexts .

Chemical Biology: Functionalizable Probe for Target Engagement Studies

The hydroxymethyl group on [3-(3-Chlorophenyl)oxetan-3-yl]methanol serves as a convenient attachment point for biotin, fluorophores (e.g., BODIPY, Cy5), or photoaffinity labels (e.g., diazirine) [1]. The oxetane core provides a rigid, three-dimensional scaffold that can orient the probe relative to the target protein while maintaining favorable physicochemical properties. The meta-chlorophenyl group may participate in halogen bonding or hydrophobic interactions, enhancing target engagement specificity. The compound's commercial availability in multi-gram quantities facilitates large-scale probe synthesis [2].

Process Chemistry: Scalable Building Block for Late-Stage Functionalization

Process chemists can utilize [3-(3-Chlorophenyl)oxetan-3-yl]methanol as a late-stage functionalization building block due to its robust commercial supply chain and lower cost compared to the para-isomer [1]. The primary alcohol can be selectively oxidized to the corresponding carboxylic acid or converted to a leaving group (e.g., mesylate, tosylate) for nucleophilic displacement. The oxetane ring is stable under a variety of reaction conditions, including mild acid/base and reducing environments, enabling its incorporation into complex synthetic routes [2]. The compound's moderate lipophilicity (XLogP3 1.6) facilitates purification by standard reversed-phase chromatography .

Fragment-Based Drug Discovery (FBDD): Three-Dimensional Fragment with Balanced Physicochemical Properties

[3-(3-Chlorophenyl)oxetan-3-yl]methanol meets the criteria for a high-quality fragment in FBDD campaigns: molecular weight <200 Da, low TPSA (29.5 Ų), moderate lipophilicity (XLogP3 1.6), and a single hydrogen bond donor [1]. The oxetane ring introduces three-dimensionality and conformational restriction, which can enhance binding specificity compared to flat aromatic fragments [2]. The chloro substituent provides a handle for subsequent halogen-based lead optimization (e.g., replacement with other halogens or functional groups via cross-coupling). Its availability in 100–250 mg quantities from multiple vendors supports initial fragment screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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